![molecular formula C16H12O3 B2695902 Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]- CAS No. 1208395-99-6](/img/structure/B2695902.png)
Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-” is used for chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle .
It is a multi-functional building block used in various chemical reactions, particularly in click chemistry .
Molecular Structure Analysis
The empirical formula of this compound is C16H12O3 . It has a molecular weight of 252.26 .Chemical Reactions Analysis
This compound is used in chemical probe synthesis . When appended to a ligand or pharmacophore through its hydroxyl linker, it allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a predicted boiling point of 448.1±40.0 °C and a predicted density of 1.220±0.06 g/cm3 . The compound should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds within the methanone family, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have shown potent antitumor activities. They inhibit tubulin polymerization, induce cell cycle arrest in the G2/M phase, and trigger apoptosis in tumor cell lines. This suggests potential applications in developing anticancer therapies (H. I. Magalhães et al., 2013).
Herbicidal Activity
The synthesis and evaluation of aryl-naphthyl methanone derivatives have demonstrated their potential as herbicides. Some derivatives displayed significant herbicidal activity, indicating their application in agricultural sciences to develop new herbicidal agents (Ying Fu et al., 2019).
Antioxidant Properties
Research into the antioxidant properties of compounds such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives has shown effective antioxidant power. These compounds could be promising molecules due to their potential antioxidant properties, relevant in pharmaceutical and food industries (Yasin Çetinkaya et al., 2012).
Nonlinear Optical (NLO) Properties
The structural and spectral studies of novel bioactive benzophenone derivatives, such as (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, have identified potent anti-tumor agents with potential applications in materials science, particularly in the development of NLO materials for optical and electronic devices (B. Revathi et al., 2018).
Antimicrobial Activity
The synthesis and characterization of various methanone derivatives have revealed their antimicrobial potential. Such compounds have been tested against different bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (D. Ashok et al., 2017).
Wirkmechanismus
Target of Action
The primary target of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is G-protein coupled receptors, specifically the glutamate receptor 5 . These receptors play a crucial role in transmitting signals in the brain and are involved in various physiological processes.
Mode of Action
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone interacts with its targets through a unique mechanism. It is used for chemical probe synthesis and contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle . When appended to a ligand or pharmacophore through its hydroxyl linker, this compound allows for UV light-induced covalent modification of a biological target .
Biochemical Pathways
It is known that the compound can influence the signaling of glutamate receptor 5, potentially affecting downstream effects related to this receptor’s function .
Result of Action
The molecular and cellular effects of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone’s action are largely dependent on the specific biological target it modifies. Given its mechanism of action, it is likely that the compound could induce significant changes in cellular signaling and function .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-2-11-19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h1,3-10,17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKIHDJSIXVMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)
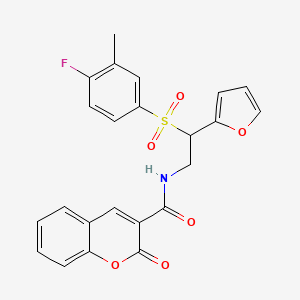
![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)
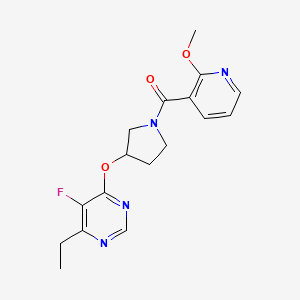
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
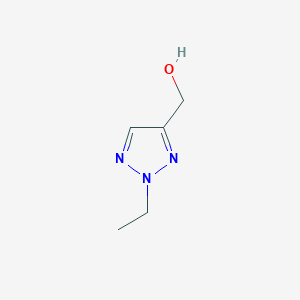
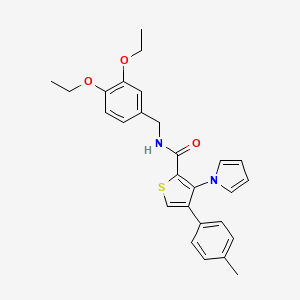
![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)
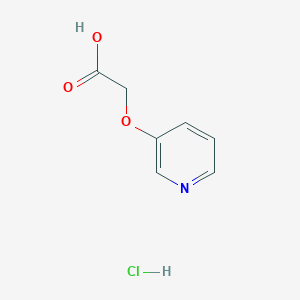
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)